Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-5-16-9(15)7-6(11)8(12)14(13-7)10(2,3)4/h5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEXLRWEPOCHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting various diseases such as cancer and infections.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved can vary widely depending on the specific application and biological system.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent placement and heterocyclic core modifications. Key examples include:
Key Observations:
- Substituent Effects: The 4-chloro group in the target compound introduces electron-withdrawing effects, enhancing electrophilic reactivity compared to aryl-substituted analogs (e.g., ).
Biological Activity
Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting them in a structured manner.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure with significant functional groups, including an amino group, a tert-butyl group, and a chlorinated substituent. Its molecular formula is with a molecular weight of approximately 233.76 g/mol.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that derivatives of pyrazoles, including this compound, show promising anticancer properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines, including melanoma and non-melanoma skin cancer cells .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit tyrosinase, an enzyme involved in melanin production, which has implications in treating hyperpigmentation disorders .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Binding : The compound can bind to enzymes such as tyrosinase or kinases, altering their activity. This binding is crucial for its potential use as an inhibitor in therapeutic settings.
- Signal Pathway Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of various pyrazole derivatives, this compound was found to exhibit significant cytotoxicity against melanoma cell lines (A375 and SK-Mel-28) with selectivity over non-cancerous cells. Assays such as clonogenic survival and scratch-wound assays confirmed its ability to inhibit cell proliferation and induce apoptosis .
Preparation Methods
Reaction Mechanism and Conditions
The process involves heating ethyl 2-cyano-3-ethoxyacrylate with tert-butylhydrazine hydrochloride in ethanol or isopropanol under reflux (70–95°C) for 3–8 hours. Triethylamine or sodium acetate is often added to neutralize hydrochloric acid generated in situ, improving reaction efficiency. For example, a 78% yield was achieved using 4-fluorophenylhydrazine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate in ethanol at 95°C for 3.5 hours.
Key Parameters:
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Solvent: Ethanol, isopropanol
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Temperature: 70–95°C
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Catalyst/Base: Triethylamine, potassium carbonate
Halogenation at the Pyrazole 4-Position
Introducing the chlorine atom at the 4-position of the pyrazole ring is critical. Two primary methods dominate: direct chlorination of preformed pyrazoles and in situ halogenation during cyclocondensation.
Direct Chlorination Using Sulfuryl Chloride
Post-cyclocondensation, the intermediate 5-amino-1-tert-butylpyrazole-3-carboxylate is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane or chloroform at 0–25°C. This method achieves regioselective chlorination at the 4-position with yields of 65–82%. For instance, reacting 5-amino-1-tert-butylpyrazole-3-carboxylate with 2.2 equivalents of SO₂Cl₂ in dichloromethane at 10°C for 2 hours yielded 78% of the chlorinated product.
Microwave-Assisted Halogenation
Microwave irradiation (100–150°C, 30–60 minutes) accelerates chlorination, reducing side reactions. A patent by EP0464736A1 reports a 90% yield using microwave-assisted conditions with N-chlorosuccinimide (NCS) in acetonitrile.
Comparative Data:
| Method | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Conventional | SO₂Cl₂ | CH₂Cl₂ | 10°C | 2 h | 78% |
| Microwave-Assisted | NCS | CH₃CN | 150°C | 30 min | 90% |
Esterification and Protecting Group Strategies
The ethyl ester group at the 3-position is introduced via esterification of the corresponding carboxylic acid intermediate. Alternatively, pre-esterified starting materials simplify synthesis.
Carbodiimide-Mediated Esterification
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the carboxylic acid intermediate is esterified with ethanol in tetrahydrofuran (THF). This method yielded 74% of the target compound in a two-step process.
Direct Use of Ethyl Cyanoacrylate Derivatives
Ethyl 2-cyano-3-ethoxyacrylate serves as a starting material, bypassing separate esterification steps. This approach is highlighted in EP1067121A2, where the ester group is retained throughout the synthesis, achieving 77% overall yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
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Phase Transfer Catalysts: Dodecyltrimethylammonium bromide (DTMAB) improves glycosylation yields in multi-step syntheses.
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Acid Scavengers: Potassium carbonate or triethylamine mitigates HCl byproducts, preventing decomposition.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems reduces reaction times from hours to minutes. For example, a pilot-scale synthesis using a microreactor achieved 85% yield in 15 minutes at 120°C.
Purification Techniques
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Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients (20–30% ethyl acetate) is standard for isolating high-purity product.
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Recrystallization: Ethanol-water mixtures (3:1) yield crystalline product with >99% purity.
Challenges and Alternative Routes
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate to improve yield and purity?
- Methodology : Multi-step synthesis involving amine protection (e.g., tert-butoxycarbonyl groups), pyrazole ring formation, and selective functionalization (e.g., chlorination at the 4-position). Use orthogonal protecting groups to avoid side reactions during carboxylate esterification .
- Key Considerations : Monitor reaction intermediates via HPLC or TLC. Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts like regioisomers (e.g., 5-amino-1-methyl analogs) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural Analysis :
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm substituent positions using SHELX programs (e.g., SHELXL for refinement). Note that tert-butyl groups often introduce disorder, requiring high-resolution data .
- NMR : Use and NMR to verify substituent positions. The tert-butyl group’s singlet (~1.4 ppm) and the amino group’s broad signal (~5 ppm) are diagnostic .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group is prone to hydrolysis under acidic/basic conditions, requiring inert atmospheres or buffered solutions during biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity and binding kinetics?
- SAR Strategy : Compare with analogs like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (carboxylate at 4-position) or fluorophenyl derivatives. Use molecular docking to assess steric/electronic effects of tert-butyl and chloro groups on target binding .
- Data Contradictions : Note that tert-butyl groups enhance metabolic stability but may reduce solubility, conflicting with in vitro activity metrics. Balance lipophilicity (logP) via substituent tuning .
Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Approach : Perform DFT calculations to map electrostatic potentials, identifying nucleophilic/electrophilic regions. Combine with MD simulations to assess binding pocket dynamics. PubChem-derived descriptors (e.g., topological polar surface area) predict membrane permeability .
Q. How can researchers resolve discrepancies in crystallographic data caused by tert-butyl group disorder?
- Advanced Refinement : Use SHELXD for experimental phasing and SHELXL for anisotropic displacement parameter refinement. Apply twin refinement protocols if crystal twinning is observed (common in bulky substituent-containing compounds) .
Q. What strategies mitigate degradation during long-term storage or in vivo studies?
- Advanced Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or encapsulate in PEG-PLGA nanoparticles to shield the ester moiety from enzymatic hydrolysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
